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Compound of Interest

Compound Name: (R)-FT709

Cat. No.: B10855309 Get Quote

A Clarification on the Compound of Interest: Initial searches for "(R)-FT709" in the context of

cancer therapy did not yield specific results. However, extensive research has identified a

closely related compound designation, DKY709, which is currently under investigation as a

promising cancer immunotherapy agent. It is highly probable that the intended compound of

interest is DKY709. These application notes and protocols will, therefore, focus on the available

data for DKY709. An alternative compound, FT709, a USP9X inhibitor, has also been identified

and is briefly described for clarity, although it does not appear to be the primary subject of

combination cancer therapy research at this time.

DKY709: A Selective IKZF2 Degrader for Cancer
Immunotherapy
Introduction:

DKY709 is a first-in-class, orally active, and selective molecular glue degrader of the Ikaros

family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] IKZF2 is a transcription factor

predominantly expressed in regulatory T cells (Tregs), where it plays a critical role in

maintaining their immunosuppressive function.[3][4][5] By selectively targeting IKZF2 for

degradation, DKY709 aims to modulate the tumor microenvironment, enhance anti-tumor

immune responses, and overcome tumor immune evasion.[3][4]
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DKY709 functions as a "molecular glue," bringing together the E3 ubiquitin ligase cereblon

(CRBN) and IKZF2.[1] This induced proximity leads to the ubiquitination and subsequent

proteasomal degradation of IKZF2. The degradation of IKZF2 in Tregs mitigates their

suppressive activity and can rescue the function of exhausted effector T cells, leading to

increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][4][5] This shift in

the balance of immune cells within the tumor microenvironment is hypothesized to promote a

robust anti-tumor immune response.
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Caption: Mechanism of action of DKY709.
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DKY709 in Combination with PD-1 Blockade
Rationale for Combination:

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on

activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells, leading to T-cell

exhaustion and immune evasion. Combining DKY709 with a PD-1 inhibitor, such as PDR001,

is a rational strategy to synergistically enhance anti-tumor immunity. DKY709's ability to

reprogram the immunosuppressive tumor microenvironment by degrading IKZF2 in Tregs can

complement the action of PD-1 blockade, which reinvigorates exhausted effector T cells.

Clinical Development:

A Phase I/Ib clinical trial is currently underway to evaluate the safety, tolerability, and anti-tumor

activity of DKY709 as a monotherapy and in combination with the anti-PD-1 antibody PDR001

in patients with advanced solid tumors.[5][6] The study includes dose-escalation and dose-

expansion cohorts for various tumor types, including non-small cell lung cancer (NSCLC),

melanoma, and nasopharyngeal carcinoma (NPC).[6]
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Parameter Value/Result Species/Model Reference

IKZF2 Degradation

(DC50)
4 nM Jurkat cells [1]

IKZF4 Degradation

(DC50)
13 nM Jurkat cells [1]

SALL4 Degradation

(DC50)
2 nM Jurkat cells [1]

CRBN Binding (IC50) 130 nM Biochemical Assay [5][7]

Oral Bioavailability 53% Mouse [5]

Oral Bioavailability 85% Cynomolgus Monkey [5]

In Vivo Efficacy Delayed tumor growth

MDA-MB-231

xenograft mouse

model

[5]

In Vivo Efficacy
Enhanced immune

response
Cynomolgus Monkey [5]

Experimental Protocols
In Vitro IKZF2 Degradation Assay:

Cell Culture: Culture Jurkat cells (a human T-cell leukemia line) in appropriate media and

conditions.

Compound Treatment: Treat Jurkat cells with increasing concentrations of DKY709 (e.g.,

0.001 to 10 µM) for a specified duration (e.g., 16-24 hours).

Cell Lysis: Harvest the cells and prepare protein lysates.

Western Blotting: Perform Western blot analysis to detect the levels of IKZF2, IKZF1, IKZF3,

and a loading control (e.g., GAPDH).

Data Analysis: Quantify the band intensities to determine the dose-dependent degradation of

IKZF2 and calculate the DC50 value (the concentration at which 50% of the protein is
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degraded).

Treg Suppression Assay:

Cell Isolation: Isolate primary human Tregs and effector T cells (Teffs) from peripheral blood

mononuclear cells (PBMCs).

Co-culture: Co-culture Tregs and Teffs at various ratios.

Compound Treatment: Treat the co-cultures with DKY709 or a vehicle control.

Proliferation Assay: Stimulate the Teffs (e.g., with anti-CD3/CD28 beads) and measure their

proliferation using methods such as CFSE dilution or ³H-thymidine incorporation.

Data Analysis: Assess the ability of DKY709-treated Tregs to suppress Teff proliferation

compared to vehicle-treated Tregs.
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Caption: Preclinical evaluation workflow for DKY709.

FT709: A USP9X Inhibitor
For the purpose of differentiation, FT709 is a potent and selective inhibitor of Ubiquitin-Specific

Protease 9X (USP9X), with an IC50 of 82 nM.[8][9] USP9X is a deubiquitinating enzyme that

has been implicated in various cellular processes and in the pathogenesis of several cancers,

including pancreatic cancer and breast cancer, where it can act as either a tumor suppressor or

an oncogene depending on the context.[10][11][12] FT709 has been shown to decrease the

levels of USP9X substrates such as CEP55 and ZNF598 in HCT116 cells.[9][10] While USP9X

is a valid cancer target, detailed information regarding the combination of FT709 with other

cancer therapies is not readily available in the public domain at this time.

Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. The information provided is based on publicly available
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data and should not be considered as a substitute for professional medical advice. The

protocols described are generalized and may require optimization for specific experimental

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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